2,4-Diaminobutanoic acid hydrochloride

GABAergic pharmacology stereospecificity neurotransmitter uptake

2,4-Diaminobutanoic acid hydrochloride (CAS 6970-28-1), also referred to as DABA or 2,4-diaminobutyric acid monohydrochloride, is a non-proteinogenic, cationic amino acid analog bearing amino groups at both the α-carbon (C2) and δ-carbon (C4) positions. It functions as a dual-mechanism GABAergic modulator—acting as a non-competitive inhibitor of GABA transaminase (GABA-T) and as a neuronal GABA reuptake inhibitor—leading to elevation of synaptic GABA levels.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
CAS No. 6970-28-1
Cat. No. B8270545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminobutanoic acid hydrochloride
CAS6970-28-1
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC(CN)C(C(=O)O)N.Cl
InChIInChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
InChIKeyBFPDKDOFOZVSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminobutanoic Acid Hydrochloride (CAS 6970-28-1): Procurement-Grade Amino Acid Analog for Neuroscience and Peptide Chemistry


2,4-Diaminobutanoic acid hydrochloride (CAS 6970-28-1), also referred to as DABA or 2,4-diaminobutyric acid monohydrochloride, is a non-proteinogenic, cationic amino acid analog bearing amino groups at both the α-carbon (C2) and δ-carbon (C4) positions [1]. It functions as a dual-mechanism GABAergic modulator—acting as a non-competitive inhibitor of GABA transaminase (GABA-T) and as a neuronal GABA reuptake inhibitor—leading to elevation of synaptic GABA levels [2]. The monohydrochloride salt form (1:1 stoichiometry; MW 154.59 g/mol) offers distinct solubility and handling properties compared with the more common dihydrochloride (MW 191.05 g/mol), which is the predominant commercial form catalogued under CAS 65427-54-5 [1]. This compound is additionally employed as a chiral building block in peptide synthesis, an internal standard for basic amino acid analysis, and a structural probe for studying amino acid transport systems.

Why 2,4-Diaminobutanoic Acid Hydrochloride Cannot Be Replaced by Generic GABAergic Inhibitors


Although several compounds target the GABAergic system (e.g., aminooxyacetic acid, nipecotic acid, vigabatrin, β-alanine), 2,4-diaminobutanoic acid (DABA) possesses a unique polypharmacology profile—combining GABA-T inhibition with neuronal GABA reuptake blockade—that is not replicated by any single comparator [1]. Critically, the biological activity is strongly stereospecific: the S(+)-enantiomer is at least 20-fold more potent than the R(−)-enantiomer at inhibiting GABA uptake, meaning racemic or D-enantiomer preparations yield profoundly attenuated pharmacological effects [2]. Furthermore, DABA displays subcellular selectivity for synaptosomal GABA-T over cytoplasmic mitochondrial GABA-T, a property shared with AOAA but with distinct Ki ratios [3]. In the context of peptide medicinal chemistry, incorporating the Dab residue at position 4 of heptapeptide MMP inhibitors confers a dramatic selectivity enhancement through a specific electrostatic interaction with Glu130 that cannot be achieved with ornithine (Orn) or lysine (Lys) surrogates [4]. These orthogonal differentiation axes mean that substitution with generic GABA-T inhibitors, reuptake blockers, or alternative diamino acids will yield qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for 2,4-Diaminobutanoic Acid Hydrochloride Against Closest Comparators


Stereospecific GABA Uptake Inhibition: S(+)-DABA is ≥20-Fold More Potent Than R(−)-DABA in Rat Brain Slices

The S(+)-enantiomer of 2,4-diaminobutyric acid is at least 20 times more potent than the R(−)-stereoisomer as an inhibitor of sodium-dependent [³H]GABA uptake in rat brain slices [1]. Both isomers are equipotent as inhibitors of sodium-independent GABA binding to rat brain membranes [1]. This stereochemical dependence directly informs procurement: racemic (DL) material or the D-enantiomer will exhibit substantially lower potency in GABA uptake assays. The D-enantiomer also lacks anticonvulsant activity against 3-mercaptopropionate-induced seizures, whereas the L-isomer nearly doubles the CD₅₀ of convulsants [2].

GABAergic pharmacology stereospecificity neurotransmitter uptake enantiomeric potency

Subcellular GABA-T Inhibition Selectivity: DABA Preferentially Inhibits Synaptosomal Over Cytoplasmic Mitochondrial GABA-T, in Contrast to AOAA

In a comparative study using rat brain subcellular fractions, DABA inhibited synaptosomal GABA-T with a Ki of 8 mM (competitive with respect to GABA), compared with a Ki of 13 mM for cytoplasmic mitochondrial GABA-T—indicating preferential synaptosomal inhibition [1]. In the same system, aminooxyacetic acid (AOAA) displayed the opposite subcellular preference: Ki = 0.06 μM for cytoplasmic mitochondrial GABA-T versus Ki = 0.1 μM for synaptosomal GABA-T, a ∼1.7-fold preference for the cytoplasmic enzyme [1]. Thus, AOAA is approximately 80,000-fold more potent than DABA on cytoplasmic GABA-T but displays inverted subcellular selectivity. The absolute Ki values confirm DABA as a low-affinity (millimolar) GABA-T inhibitor, fundamentally different from the high-affinity (sub-micromolar) AOAA.

GABA transaminase subcellular fractionation synaptosomes enzyme kinetics

Neuronal GABA Uptake Selectivity: DABA vs Nipecotic Acid vs β-Alanine in Synaptosomal [³H]GABA Binding

In a comparative analysis of the effects of GABA uptake inhibitors on Na⁺-dependent [³H]GABA binding to rat brain synaptosome-enriched particles, (±)-nipecotic acid displayed an IC₅₀ of approximately 2 × 10⁻⁵ M (20 μM), while DABA displayed an IC₅₀ of approximately 6 × 10⁻⁵ M (60 μM), representing a 3-fold lower potency for DABA [1]. β-Alanine, a glial-selective GABA uptake substrate, was essentially inactive in this neuronal-enriched preparation [1]. In a separate study using bovine adrenal medulla slices, DABA inhibited neuronal GABA uptake with an IC₅₀ of 38.5 μM compared with nipecotic acid IC₅₀ of 67 μM—in this tissue, DABA was approximately 1.7-fold more potent than nipecotic acid [2]. This tissue-dependent rank-order reversal demonstrates that DABA and nipecotic acid are not interchangeable neuronal GABA uptake blockers and that DABA's relative potency varies by biological context.

GABA transport neuronal vs glial selectivity uptake inhibitor profiling synaptosomes

MMP2 Selectivity from Dab Incorporation at Peptide Position 4: IC₅₀ = 0.20 nM with Structural Basis in Glu130 Electrostatic Interaction

In the design of aryloxyphenyl-heptapeptide hybrid MMP2 inhibitors, the introduction of 2,4-diaminobutanoic acid (Dab) at position 4 dramatically enhanced MMP2 selectivity by forming a specific electrostatic interaction with Glu130 in the S2–S5 pocket region, as revealed by X-ray crystallography [1]. The optimized compound TP0556351 (9) exhibited an IC₅₀ of 0.20 nM against MMP2 and extremely high selectivity over other MMP family members [1]. It suppressed collagen accumulation in a bleomycin-induced idiopathic pulmonary fibrosis mouse model in vivo [1]. While the publication reports "extremely high selectivity," the abstract does not provide a numeric selectivity ratio against specific MMP isoforms; however, the structural rationale identifies Dab–Glu130 as a key selectivity determinant not achievable with ornithine (one methylene shorter) or lysine (different charge geometry) [1].

matrix metalloproteinase medicinal chemistry peptide inhibitor design X-ray crystallography

Irreversible Tumor Cell Destruction via Osmotic Lysis: 10 mM DAB Causes Complete Cytolysis in Mouse Fibrosarcoma Cells in 24 h

Incubation of mouse fibrosarcoma cells with 10 mM L-2,4-diaminobutyric acid (DAB) for 24 h at 37°C resulted in irreversible and total cell destruction [1]. The mechanism was attributed to osmotic lysis induced by non-saturated intracellular accumulation of DAB via System A amino acid transport, a property not shared by standard chemotherapeutic agents [1]. Concomitant incubation with L-alanine and L-methionine, which compete for the same transport system, abolished the cytotoxic effect, whereas D-amino acids and sarcosine had weak protective effects [1]. In a hepatoma cell line, similar irreversible damage was observed at 8 mM DAB after 8 h of incubation, with a dose- and time-dependent relationship and no effect at 1.6 mM [2]. This unique lytic mechanism is distinct from DNA-damaging or antimetabolite chemotherapeutics and from other GABAergic amino acid analogs such as β-alanine or nipecotic acid, which lack this transport-dependent cytotoxicity.

antitumor amino acid osmotic lysis System A transport fibrosarcoma

In Vivo Antitumor Efficacy: 43.4% Reduction in Fibrosarcoma Tumor Weight vs Untreated Controls, with Defined Toxicity Profile

In a mouse fibrosarcoma xenograft study, subcutaneous transplantation of tumor cells into 90 mice followed by intraperitoneal injection of isotonic 0.1 M DAB solution resulted in a mean tumor weight of 1.16 g (±0.77 g) in 42 treated animals, compared with 2.05 g (±1.22 g) in 27 untreated controls—a 43.4% reduction in tumor growth [1]. However, 17 drug-related deaths occurred among treated animals, and neurological symptoms were observed, indicating a narrow therapeutic window [1]. The study authors concluded that DABA's unique mechanism of action (osmotic lysis via intracellular accumulation) is not shared by other known chemotherapeutics, positioning DABA as a potential combination therapy partner rather than a standalone agent [1]. A separate hepatoma study confirmed significant in vivo antitumor effects and similarly proposed DABA as an ideal partner for combined treatment with other cytostatic drugs to achieve synergistic effects [2].

in vivo antitumor efficacy xenograft fibrosarcoma therapeutic index

Optimal Research and Industrial Application Scenarios for 2,4-Diaminobutanoic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Enantiomerically Pure L-DABA as a Neuronal GABA Uptake Probe in Neuropharmacology

Procurement of the S(+)- or L-enantiomer of 2,4-diaminobutanoic acid hydrochloride is mandated for any neuroscience application requiring neuronal GABA reuptake inhibition. The ≥20-fold potency advantage over the R(−)-enantiomer [1] means that racemic material would require a ≥20-fold higher concentration to achieve equivalent uptake blockade, introducing confounding off-target effects. For anticonvulsant screening studies, only the L-enantiomer demonstrates efficacy—the D-enantiomer is inactive against 3-mercaptopropionate-induced seizures [2].

Subcellular GABA-T Pharmacology: Differentiating Synaptosomal from Cytoplasmic Mitochondrial Enzyme Pools

DABA is uniquely suited as a low-affinity, synaptosomal-preferring GABA-T inhibitor for studies requiring discrimination between synaptosomal and cytoplasmic mitochondrial GABA-T populations. With a synaptosomal Ki of 8 mM versus cytoplasmic Ki of 13 mM [1], DABA provides a 1.6-fold selectivity window for the synaptosomal isoenzyme—in contrast to AOAA, which preferentially inhibits cytoplasmic mitochondrial GABA-T (1.7-fold, Ki 0.06 μM vs 0.1 μM) [1]. Researchers should select DABA when synaptosomal GABA-T selectivity is required and AOAA when cytoplasmic selectivity is required.

Dab-Containing Peptide MMP Inhibitor Design: Exploiting the Glu130 Electrostatic Interaction for MMP2 Selectivity

The Dab residue (2,4-diaminobutanoic acid incorporated as a building block) is structurally validated for position 4 of heptapeptide MMP inhibitors, where its δ-amino group forms a critical electrostatic interaction with Glu130 of MMP2 that dramatically enhances selectivity [1]. The Dab-containing compound TP0556351 achieves an IC₅₀ of 0.20 nM against MMP2 [1]. Alternative diamino acid building blocks (Dap, Orn, Lys) cannot recapitulate this interaction geometry. For peptide synthesis procurement, the monohydrochloride salt (CAS 6970-28-1) with appropriate orthogonal protecting groups (e.g., Fmoc-Dab(Boc)-OH or Fmoc-Dab(Alloc)-OH) should be specified for solid-phase incorporation.

Mechanistic Oncology Research: Exploiting System A-Mediated Osmotic Lysis in Tumor Cells

DABA is a unique System A amino acid transporter substrate whose non-saturated intracellular accumulation causes osmotic lysis in tumor cells—a mechanism not shared by conventional chemotherapeutics or other GABAergic amino acid analogs [1]. Complete in vitro fibrosarcoma cell destruction is achieved at 10 mM DABA over 24 h, and in vivo tumor growth reduction of 43.4% has been demonstrated [1]. This compound is suited for combination chemotherapy research, where its distinct lytic mechanism may synergize with DNA-damaging agents or antimetabolites, as proposed by Ronquist et al. [1] and Blind et al. [2].

Quote Request

Request a Quote for 2,4-Diaminobutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.